Benzothiazole, 6-methoxy-2-phenyl-
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Overview
Description
Benzothiazole, 6-methoxy-2-phenyl-: is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 6th position and a phenyl group at the 2nd position. Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-methoxy-2-phenylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of high-throughput techniques and optimized reaction conditions to achieve high yields and purity. Methods such as continuous flow synthesis and automated synthesis platforms are commonly employed to scale up the production of these compounds .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 6-methoxy-2-phenyl-, undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Chemistry: Benzothiazole derivatives are used as building blocks in the synthesis of various organic compounds. They are also employed as ligands in coordination chemistry and as catalysts in organic reactions .
Biology: In biological research, benzothiazole derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They have been shown to inhibit the growth of various pathogens and cancer cell lines .
Medicine: Benzothiazole derivatives are investigated for their potential therapeutic applications. They are used in the development of new drugs for the treatment of diseases such as tuberculosis, cancer, and neurodegenerative disorders .
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and other materials. They are also employed as corrosion inhibitors and as components in the formulation of lubricants .
Mechanism of Action
The mechanism of action of benzothiazole, 6-methoxy-2-phenyl-, involves its interaction with specific molecular targets and pathways. For example, in cancer research, benzothiazole derivatives have been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as BCL-2 family proteins. These compounds can induce apoptosis (programmed cell death) in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
2-Amino-6-methoxybenzothiazole: Used as a building block in the synthesis of various organic compounds.
6-Methoxy-2-methylbenzothiazole: Used as an inhibitor of aryl hydrocarbon hydroxylase and aminopyrine N-demethylase.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.
Uniqueness: Benzothiazole, 6-methoxy-2-phenyl-, stands out due to its unique combination of a methoxy group at the 6th position and a phenyl group at the 2nd position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
10205-69-3 |
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Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS/c1-16-11-7-8-12-13(9-11)17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
RHWASMBUKSNCDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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